molecular formula C16H18N4OS B2671044 1-ethyl-3-methyl-6-(4-methylbenzyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 1313814-69-5

1-ethyl-3-methyl-6-(4-methylbenzyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B2671044
CAS No.: 1313814-69-5
M. Wt: 314.41
InChI Key: ONDMRJWBUCWEFE-UHFFFAOYSA-N
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Description

  • The core compound is then reacted with a sulfurizing agent, such as Lawesson’s reagent, to introduce the thioxo group at the 5-position.
  • Substitution Reactions:

    • The 6-position is functionalized with a 4-methylbenzyl group through a nucleophilic substitution reaction.
    • The final product is purified using techniques like recrystallization or chromatography.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:

    • Using continuous flow reactors to enhance reaction efficiency.
    • Employing automated purification systems to ensure high purity of the final product.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-methyl-6-(4-methylbenzyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Pyrazolopyrimidine Core:

      • Starting with a suitable pyrazole derivative, such as 3-methyl-1H-pyrazole.
      • Reacting with ethyl acetoacetate under basic conditions to form the pyrazolopyrimidine core.

    Chemical Reactions Analysis

    Types of Reactions: 1-Ethyl-3-methyl-6-(4-methylbenzyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various chemical reactions, including:

      Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

      Reduction: The compound can be reduced to remove the thioxo group, forming a dihydro derivative.

      Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Common Reagents and Conditions:

      Oxidation: Hydrogen peroxide, acetic acid.

      Reduction: Sodium borohydride, lithium aluminum hydride.

      Substitution: Alkyl halides, strong bases like sodium hydride.

    Major Products:

      Oxidation: Sulfone derivatives.

      Reduction: Dihydro derivatives.

      Substitution: Various substituted pyrazolopyrimidines.

    Scientific Research Applications

    1-Ethyl-3-methyl-6-(4-methylbenzyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one has several applications in scientific research:

      Chemistry: Used as a building block for synthesizing more complex molecules.

      Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving pyrazolopyrimidine derivatives.

      Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

      Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

    Mechanism of Action

    The mechanism of action of 1-ethyl-3-methyl-6-(4-methylbenzyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets. The compound is believed to:

      Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity, which is crucial in pathways related to inflammation and cancer.

      Modulate Pathways: It can modulate signaling pathways, affecting cellular processes such as proliferation and apoptosis.

    Comparison with Similar Compounds

    • 1-Ethyl-3-methyl-6-(4-chlorobenzyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
    • 1-Ethyl-3-methyl-6-(4-fluorobenzyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

    Comparison:

    • Uniqueness: The presence of the 4-methylbenzyl group in 1-ethyl-3-methyl-6-(4-methylbenzyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one provides unique steric and electronic properties, potentially enhancing its biological activity compared to similar compounds.
    • Activity Profile: Variations in the substituents (e.g., methyl vs. chloro or fluoro) can significantly affect the compound’s reactivity and interaction with biological targets, making each derivative unique in its applications and effectiveness.

    Properties

    IUPAC Name

    1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-5-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-7-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H18N4OS/c1-4-20-14-13(11(3)18-20)17-16(22)19(15(14)21)9-12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3,(H,17,22)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ONDMRJWBUCWEFE-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCN1C2=C(C(=N1)C)NC(=S)N(C2=O)CC3=CC=C(C=C3)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H18N4OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    314.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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